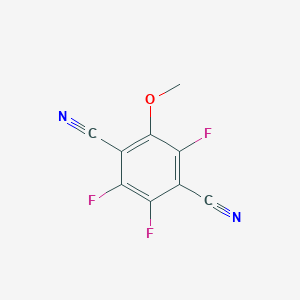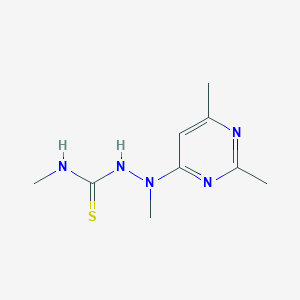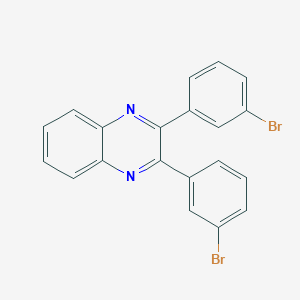
1-(4-Methylbenzoyl)pyrrolidine
概要
説明
1-(4-Methylbenzoyl)pyrrolidine is an organic compound with the molecular formula C12H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-methylbenzoyl group attached to the nitrogen atom of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Methylbenzoyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 4-methylbenzoic acid. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
1-(4-Methylbenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions may require a base like triethylamine and are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Methylbenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 1-(4-Methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological target and the context of its application.
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
4-Methylbenzoic Acid: The precursor used in the synthesis of 1-(4-Methylbenzoyl)pyrrolidine.
N-Benzoylpyrrolidine: A similar compound with a benzoyl group instead of a 4-methylbenzoyl group.
Uniqueness
This compound is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets compared to its parent compounds and other derivatives .
特性
IUPAC Name |
(4-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMOFZGGGOFRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,8-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrazin-4-ium-3-thiolate](/img/structure/B493577.png)
![N-(1,5,8-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl-4-io)-4-methylanilide](/img/structure/B493578.png)
![3,5-dimethyl-3H-[1,2,4]triazolo[4,3-a]quinazolin-10-ium-1-thiolate](/img/structure/B493579.png)


![Ethyl [2-(2,6-dimethyl-4-pyrimidinyl)-2-methylhydrazino]carbothioylcarbamate](/img/structure/B493583.png)
![Ethyl [2-(3,6-dimethyl-2-pyrazinyl)-2-methylhydrazino]carbothioylcarbamate](/img/structure/B493585.png)
![1,6,8-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrazin-4-ium-3-thiolate](/img/structure/B493586.png)
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-olate](/img/structure/B493588.png)

![1,5,7-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium-3-olate](/img/structure/B493591.png)
![4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B493594.png)

![1-{3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B493599.png)
